Vinpocetine citrate
Description
Properties
CAS No. |
102251-30-9 |
|---|---|
Molecular Formula |
C7H4BrFN2 |
Synonyms |
Vinpocetine citrate |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Mechanisms
Vinpocetine functions primarily through the inhibition of cyclic nucleotide phosphodiesterase 1 (PDE1), which leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells. This mechanism is crucial for its neuroprotective effects and anti-inflammatory properties. The compound also exhibits antioxidant activity, which contributes to its therapeutic potential in various conditions.
Cerebrovascular Disorders
Vinpocetine has been extensively studied for its efficacy in treating cerebrovascular disorders, including stroke and dementia. Clinical studies have shown that vinpocetine improves neurological function and quality of life in patients with acute cerebral infarcts. For instance, a randomized trial involving 610 patients demonstrated significant improvements in daily activity scores and cognitive function when vinpocetine was administered as an adjunct to standard therapy .
Neurodegenerative Diseases
Research indicates that vinpocetine may also benefit patients with neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In animal models, vinpocetine has been shown to reduce brain edema and infarct volume following ischemic injury by inhibiting inflammatory pathways involving NF-κB and TNF-α .
Oncology Applications
Recent studies have explored the potential of vinpocetine as an anticancer agent. One study investigated its effects on hepatocellular carcinoma (HCC) development in rats exposed to carcinogens. Vinpocetine was found to enhance survival rates, reduce liver oxidative stress, and exhibit antiproliferative properties by downregulating oncogenic proteins . The compound also demonstrated anti-inflammatory effects by inhibiting pathways associated with tumor progression.
Case Study: Hepatoprotective Effects
In a study examining the role of vinpocetine in HCC, researchers noted that it improved liver function and reduced liver weight index while enhancing apoptotic markers such as cleaved caspase-3 . These findings suggest that vinpocetine may serve as a promising hepatoprotective agent.
Anti-inflammatory Properties
Vinpocetine's anti-inflammatory effects extend beyond neurological applications. It has been shown to suppress inflammatory responses induced by pathogens such as Streptococcus pneumoniae in middle ear epithelial cells. By upregulating CYLD, a negative regulator of inflammation, vinpocetine effectively mitigated the inflammatory response . This suggests potential applications in treating inflammatory diseases beyond the central nervous system.
Enhancing Drug Efficacy
Vinpocetine has also been investigated for its ability to enhance the efficacy of other therapeutic agents. For example, it has been shown to increase the cytotoxicity of chemotherapeutic agents in multidrug-resistant cancer cell lines by inhibiting drug efflux mechanisms . This property could be particularly beneficial in overcoming resistance in cancer treatments.
Comparison with Similar Compounds
Key Findings :
- The citrate salt demonstrates superior pharmacokinetics, with a 4× increase in bioavailability compared to the base form in rat models .
- Citrate’s higher LD₅₀ (1.5 vs. 1.0) indicates lower acute toxicity, making it safer for therapeutic use .
- Enhanced cerebral circulation and reduced vascular resistance contribute to its efficacy in treating ischemic conditions .
Comparison with Other Vinpocetine Salts
Vinpocetine Phosphate
Vincamine Saccharinate
- Structure : A salt of vincamine (vinpocetine’s parent alkaloid) with saccharin.
- Solubility : Moderate, but lacks the rapid absorption profile of this compound .
- Therapeutic Use : Primarily a peripheral vasodilator with weaker neuroprotective effects compared to this compound .
Comparison with Non-Alkaloid Neuroprotectants
Caffeine-Xanthine Combinations
Papaverine and Theophylline
- Mitochondrial Effects : Unlike papaverine or theophylline, this compound uniquely inhibits mitochondrial H₂O₂ production and stabilizes calcium efflux, offering dual neuroprotection .
- Toxicity Profile : Citrate exhibits lower cytotoxicity compared to theophylline’s narrow therapeutic index .
Research Findings and Clinical Implications
Mitochondrial Mechanisms
This compound targets mitochondrial bioenergetics by:
- Inhibiting H₂O₂ release in nerve terminals .
- Reducing ADP-induced respiration and ATP synthesis rate in isolated mitochondria .
- Mitigating Ca²⁺-induced mitochondrial swelling, a key factor in neuronal apoptosis .
Industrial and Formulation Advantages
- Production: Mechanochemical synthesis reduces costs and environmental impact compared to solvent-based methods .
- Commercial Forms : Oxopocetine® (this compound) is a widely used formulation with proven stability and efficacy in clinical settings .
Q & A
Q. What guidelines ensure proper citation of datasets in this compound research?
- Methodological Answer : Follow FORCE11 recommendations: Include dataset author(s), year, title, repository (e.g., Zenodo), DOI, and version number. For example: Smith et al. (2024). "this compound pharmacokinetics in murine models." Zenodo. https://doi.org/10.5281/zenodo.XXXXX .
Q. What protocols improve reproducibility in assays measuring this compound’s anti-inflammatory effects?
- Methodological Answer : Standardize cell culture conditions (e.g., LPS concentration for inflammation induction) and endpoint assays (e.g., ELISA for TNF-α). Report negative controls (e.g., vehicle-treated samples) and batch-to-batch variability in compound purity .
Translational and Ethical Considerations
Q. What strategies bridge preclinical findings of this compound to clinical trial design?
- Methodological Answer : Use allometric scaling to extrapolate doses from rodents to humans. Incorporate biomarkers (e.g., fMRI for cerebral perfusion) in Phase I trials to confirm target engagement. Address interspecies metabolic differences via in vitro hepatocyte assays .
Q. How can multi-omics data be integrated to elucidate this compound’s pleiotropic mechanisms?
Q. What ethical frameworks guide human trials involving this compound for cognitive enhancement?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
